methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 6-chloro substituent on the quinoline core, a methyl ester group at position 2, and a (3,5-dimethylphenyl)amino moiety at position 4. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . These features collectively influence its reactivity, solubility, and biological target interactions.
Properties
IUPAC Name |
methyl 6-chloro-4-(3,5-dimethylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-17-10-18(19(23)24-3)22-16-5-4-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQNKLMNAYFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps may include:
Formation of the quinoline core through cyclization reactions.
Introduction of the chloro and dimethylphenyl groups through substitution reactions.
Esterification to introduce the methyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with biological targets can be harnessed to design more effective therapeutic agents.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Quinoline-based compounds exhibit significant structural diversity, leading to varied biological and physicochemical properties. Below is a detailed comparison of methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate with structurally related analogs, supported by crystallographic and synthetic data from literature.
Structural Comparison
Physicochemical and Crystallographic Insights
- Planarity and Packing: The target compound’s quinoline core is expected to adopt near-planar geometry, similar to analogs in and . For instance, Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate exhibits planar quinoline systems (max. deviation: 0.029 Å) stabilized by π–π interactions . This suggests that substitution at C2 (methyl ester vs. methoxy-linked quinoline) minimally disrupts planarity.
- Intermolecular Interactions: The (3,5-dimethylphenyl)amino group in the target compound may engage in weak C–H⋯N or C–H⋯O interactions, analogous to the C–H⋯π and π–π interactions observed in . Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate relies on π–π stacking (centroid distances: 3.766–3.798 Å) for crystal packing , while the methyl ester in ’s compound likely enhances solubility via polar interactions.
Biological Activity
Methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Biological Activity
1. Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. This compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspase pathways and modulation of p53 expression levels.
Table 1: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | p53 pathway activation |
| A549 | 10.0 | Caspase activation |
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It affects signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
In a study conducted on mice bearing tumor xenografts, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.
Case Study 2: Safety Profile Assessment
A safety assessment was performed using a rodent model to evaluate the toxicity profile of the compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed on vital organs, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
